

Technical Analysis: Eniluracil- C, N Structure and Isotopic Purity

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Compound of Interest

Compound Name: Eniluracil-13C,15N2

Cat. No.: B13438249

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Executive Summary

Eniluracil (5-ethynyluracil; 776C85) is a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), utilized clinically to enhance the bioavailability and efficacy of 5-fluorouracil (5-FU).[1] In bioanalytical workflows—specifically LC-MS/MS quantification of Eniluracil in plasma or tissue—the use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for matrix effects, ionization suppression, and extraction variability.

This guide details the structural validation and isotopic purity analysis of Eniluracil-

C,

N

. Based on synthetic accessibility and metabolic stability, the labeling pattern is defined as [2-

C, 1,3-

N

]5-ethynyluracil. This specific isotopologue provides a +3 Da mass shift, sufficient to

distinguish it from the natural isotope envelope of the analyte while mitigating "cross-talk" in selected reaction monitoring (SRM) channels.

Chemical Identity & Labeling Strategy

Target Molecule Specification

- Analyte: Eniluracil (Unlabeled)
 - IUPAC: 5-ethynyl-1H-pyrimidine-2,4-dione[2][3]

- Formula: C

H

N

O

- Monoisotopic Mass: 136.0273 Da

- Internal Standard: Eniluracil-

C,

N

- Labeling Locus: Pyrimidine ring positions 1, 2, and 3.

- Formula:

C

C

H

N

O

- Monoisotopic Mass: 139.0256 Da (+3.00 Da shift)

Structural Rationale

The choice of the [2-

C, 1,3-

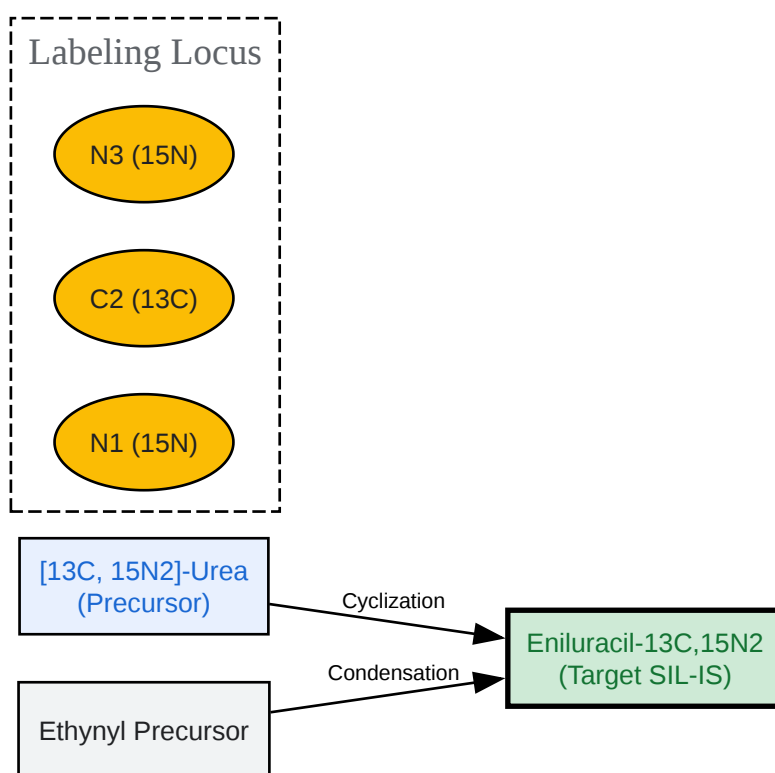
N

] motif is driven by synthetic logic. The pyrimidine core is typically constructed via the condensation of a urea derivative with a propiolic acid derivative. Using commercially available [

C,

N

] -urea introduces the heavy isotopes into the stable urea fragment of the ring (N1-C2-N3), ensuring the label is not lost during metabolic ethynyl cleavage or standard fragmentation pathways.



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Figure 1: Synthetic logic for incorporating stable isotopes into the Eniluracil core.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Validation of the labeling pattern relies on observing scalar couplings (

) unique to the

C-

N bond, which are absent in the unlabeled compound.

Predicted NMR Signature:

- C NMR: The C2 carbonyl carbon (approx. 150 ppm) will appear as a triplet (or doublet of doublets) due to coupling with the two adjacent

N nuclei (

Hz).

- N NMR: Both N1 and N3 will show strong doublets due to coupling with the enriched C2.

- H NMR: The imide protons (H1 and H3) will exhibit large one-bond couplings to

N (

Hz), appearing as doublets rather than the broad singlets seen in the unlabeled spectra.

Mass Spectrometry (LC-MS/MS)

The mass spectral behavior confirms the isotopic incorporation and defines the transition for bioanalysis.

Fragmentation Pathway (ESI-): Uracil derivatives often undergo Retro-Diels-Alder (RDA) cleavage or loss of Isocyanic acid (HNCO).

- Unlabeled (m/z 135

42): Loss of HNCO (43 Da) from the [M-H]

precursor.

- Labeled (m/z 138

43):

- Precursor: 139 Da (Neutral)

138 Da ([M-H]

).

- Loss: The C2=O and N3-H fragment is lost as H

N

CO (Mass:

Da).

- Product Ion: The remaining fragment contains the ethynyl group, C4, C5, C6, and N1.

- Unlabeled Product: ~92 Da.

- Labeled Product: Contains

N1. Mass = 93 Da.

- Transition:

(approx).

Note: Exact transitions must be optimized experimentally as fragmentation energy can alter pathways.

Isotopic Purity Analysis Protocol

Isotopic purity is distinct from chemical purity. It quantifies the enrichment level (Atom % Excess) and the presence of "light" isotopologues (M+0, M+1, M+2) that could interfere with

the analyte signal.

Calculation of Atom % Enrichment

The contribution of the labeled standard to the unlabeled analyte's quantitation channel (M+0) is the critical quality attribute.

Metric: Isotopic Contribution (IC)

Acceptance Criteria:

- Chemical Purity: > 98% (HPLC-UV @ 260 nm).

- Isotopic Enrichment: > 99 atom %

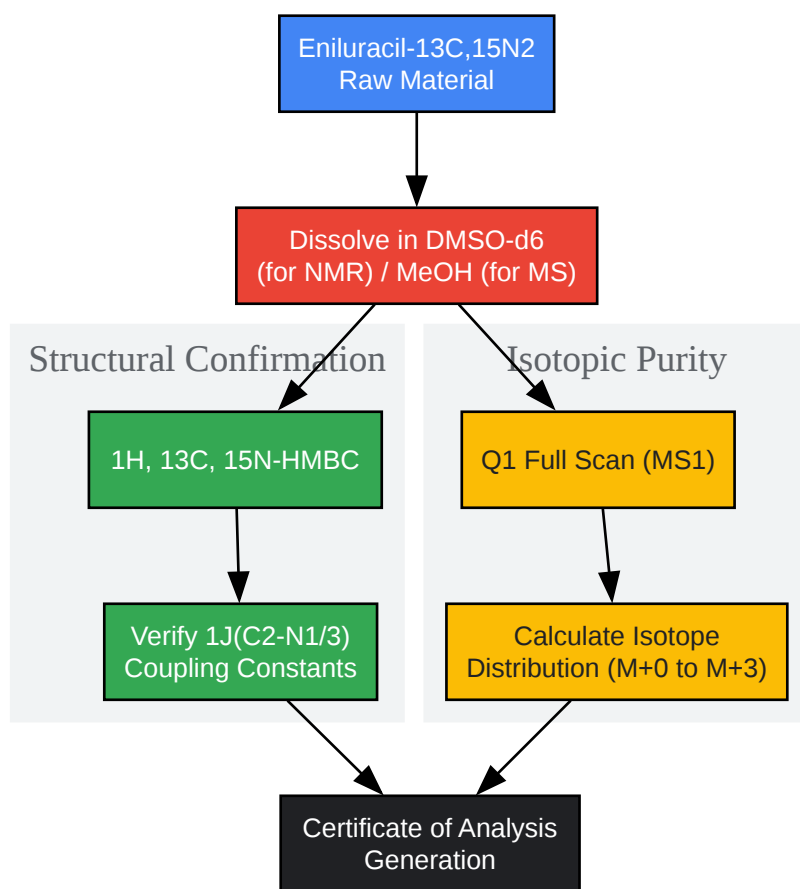
C, > 98 atom %

N.

- Unlabeled Contribution: < 0.5% (The signal of the IS in the analyte channel must be negligible).

Experimental Workflow

The following protocol ensures rigorous validation of the material before use in GLP studies.



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Figure 2: Workflow for the structural and isotopic validation of **Eniluracil-13C,15N2**.

Step-by-Step Protocol

- Preparation: Dissolve 1 mg of Eniluracil-
C,
N
in 1 mL of Methanol:Water (50:50).
- MS1 Scan: Infuse into a Triple Quadrupole MS (e.g., Sciex 6500+) in Negative Mode.
- Data Acquisition: Acquire full scan spectra from m/z 130 to 150.
- Analysis:

- Identify the base peak at m/z 138 (M-H for labeled).
- Integrate peak areas for m/z 135 (Unlabeled M-H), 136, 137, and 138.
- Calculation:
- Interference Check: Inject the IS at the working concentration (e.g., 500 ng/mL) and monitor the transition for the unlabeled drug (135
42). Any signal here defines the "Cross-talk" limit.

Data Summary Table

Parameter	Unlabeled Eniluracil	Eniluracil- C, N (SIL-IS)
Molecular Weight	136.11 g/mol	139.09 g/mol
Monoisotopic Mass	136.0273 Da	139.0256 Da
Precursor Ion (ESI-)	m/z 135.0 [M-H]	m/z 138.0 [M-H]
Key Fragment (RDA)	m/z 42 (NCO)	m/z 43 (N CO) or 93 (Ring remnant)
NMR C2 Signal	Singlet (~150 ppm)	Triplet (Hz)
Recommended Storage	-20°C, Desiccated	-20°C, Desiccated, Dark

References

- Ochoa, L., et al. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Available at: [\[Link\]](#)

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Sources

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